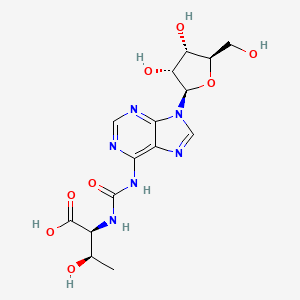

N6-Threonylcarbamoyladenosine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUYMBPXEFMLNW-DWVDDHQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947655 | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-82-2 | |

| Record name | N6-Threonylcarbamoyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-(N-Threonylcarbonyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-THREONYLCARBAMOYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C55P4W4TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling N6-Threonylcarbamoyladenosine (t6A): A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN). This hypermodification plays a critical role in maintaining translational fidelity by ensuring accurate codon recognition and preventing frameshifting. Its biosynthesis is a complex, multi-step enzymatic process that varies across the domains of life. This technical guide provides an in-depth exploration of the discovery and history of t6A, detailed experimental protocols for its study, and a summary of key quantitative data. Visualizations of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of this crucial tRNA modification.

Discovery and History

The journey to understanding this compound began with the broader exploration of modified nucleosides in tRNA. For over four decades, the presence of t6A in cellular tRNAs has been documented, though the enzymes responsible for its synthesis remained elusive for a significant period.[1] The initial breakthrough in identifying the genetic basis of t6A biosynthesis came in 2009 with the characterization of the universally conserved YrdC/Sua5 protein family (COG0009).[2][3][4] This discovery was a pivotal moment, opening the door to elucidating the entire biosynthetic pathway.

Subsequent research, driven by comparative genomics, genetics, and biochemical analyses, identified a second universal protein family, YgjD/Kae1/Qri7 (COG0533), as a key player in t6A synthesis.[5][6] These foundational discoveries established that t6A biosynthesis is a two-step process catalyzed by two sets of universally conserved enzymes.[7][8] Further studies have since detailed the kingdom-specific variations in the accessory proteins required for this process, highlighting the evolutionary adaptations of the t6A synthesis machinery.[5]

The Role of t6A in Translational Fidelity

The t6A modification at position 37 of tRNA, adjacent to the anticodon, is crucial for accurate and efficient protein synthesis.[7][9] Its primary function is to stabilize the codon-anticodon interaction, thereby preventing frameshifting and ensuring the correct reading frame is maintained during translation.[10][11][12][13] The threonylcarbamoyl moiety of t6A enhances base stacking interactions within the anticodon loop, which promotes a conformation that is optimal for binding to the ribosome and recognizing the cognate mRNA codon.[7][10] The absence of t6A has been shown to lead to severe growth defects in yeast and is essential for the viability of most prokaryotes, underscoring its fundamental importance in cellular life.[11][14]

The Biosynthesis of t6A: A Two-Step Enzymatic Process

The synthesis of t6A is a highly conserved two-step enzymatic reaction across all domains of life.[7][8][15]

Step 1: Synthesis of the Intermediate L-threonylcarbamoyl-adenylate (TC-AMP)

The first step is the ATP-dependent synthesis of the activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), from L-threonine, bicarbonate (HCO3-), and ATP.[7][8][16] This reaction is catalyzed by the TsaC/Sua5 family of enzymes.[7][8][17]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine (B11128) at position 37 (A37) of the target tRNA.[7][8] This transfer is catalyzed by the TsaD/Kae1/Qri7 family of proteins, with the involvement of different accessory proteins depending on the organism.[5][7][8]

-

In Bacteria: The transfer is carried out by a complex of TsaD, TsaB, and TsaE.[7][18][19][20][21][22]

-

In Archaea and Eukaryotic Cytosol: The KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, which includes Kae1, Bud32, Pcc1, and Cgi121, is responsible for this step.[1][7][23][24]

-

In Eukaryotic Mitochondria: A simpler system consisting of YrdC (a Sua5 homolog) and OSGEPL1 (a Kae1/Qri7 homolog) carries out the entire biosynthesis.[7][15][25]

Below is a diagram illustrating the general biosynthetic pathway of t6A.

Figure 1: General biosynthetic pathway of this compound (t6A).

Quantitative Data

The study of t6A biosynthesis has generated a wealth of quantitative data, including kinetic parameters of the enzymes involved and binding affinities between the enzymes, substrates, and tRNA. This information is crucial for understanding the efficiency and regulation of the t6A modification pathway.

Table 1: Kinetic Parameters of t6A Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| TsaC | Escherichia coli | L-Threonine | 590 ± 90 | - | - | [15] |

| TsaC | Thermotoga maritima | L-Threonine | 12.1 | 0.0209 | 1.46 | [6] |

| TsaC | Thermotoga maritima | L-hydroxynorvaline | 129.4 | - | 0.162 | [6] |

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities (Kd) in the t6A Biosynthesis Pathway

| Interacting Molecules | Organism | Method | Kd (µM) | Reference |

| YrdC - ATP | Escherichia coli | Not Specified | 100 | [26] |

| YrdC - L-threonine | Escherichia coli | Not Specified | > 1000 | [26] |

| YrdC - unmodified tRNALys | Escherichia coli | Not Specified | 1.5 | [26] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study t6A, including protein purification, in vitro reconstitution of the biosynthesis pathway, and analytical techniques for detecting and quantifying the modification.

Purification of Recombinant t6A Biosynthesis Enzymes

5.1.1. Purification of the Bacterial TsaBDE Complex

This protocol is adapted for the purification of the TsaBDE complex from Thermotoga maritima.

-

Expression: Co-express His-tagged TsaB, TsaD, and TsaE in E. coli BL21(DE3) cells.

-

Lysis: Resuspend cell pellets in lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM 2-mercaptoethanol) and lyse by sonication.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA resin. Wash the resin extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

-

Elution: Elute the protein complex with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: Further purify the complex using a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) to obtain a homogenous preparation.[27][28][29]

5.1.2. Purification of the Archaeal/Eukaryotic KEOPS Complex

This protocol describes a general approach for purifying the KEOPS complex.

-

Expression: Co-express tagged subunits of the KEOPS complex (Kae1, Bud32, Pcc1, Cgi121) in an appropriate expression system (e.g., E. coli or insect cells).[17][30][31][32][33]

-

Lysis and Clarification: Follow similar steps as for the bacterial complex.

-

Tandem Affinity Purification (TAP): If using TAP-tagged subunits, perform sequential affinity purification steps (e.g., IgG sepharose followed by TEV protease cleavage and calmodulin-binding resin).

-

Ion-Exchange and Size-Exclusion Chromatography: Alternatively, use a combination of ion-exchange and size-exclusion chromatography to purify the assembled complex.

Figure 2: General workflow for the purification of recombinant protein complexes.

In Vitro Transcription and Purification of tRNA

This protocol is for the preparation of unmodified tRNA substrates for use in biosynthesis assays.[9][14][34][35]

-

Template Preparation: Generate a linear DNA template containing the T7 RNA polymerase promoter upstream of the tRNA gene. This can be done by PCR amplification or by annealing synthetic oligonucleotides.

-

In Vitro Transcription: Perform the transcription reaction using a commercial kit (e.g., MEGAshortscript™ T7 Transcription Kit) with the DNA template, rNTPs, and T7 RNA polymerase.

-

DNase Treatment: Digest the DNA template using DNase I.

-

Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

-

Refolding: Resuspend the purified tRNA in a suitable buffer and refold by heating and slow cooling to allow for proper secondary structure formation.

In Vitro Reconstitution of t6A Biosynthesis

This assay is used to confirm the enzymatic activity of the purified proteins and to study the reaction mechanism.[18][26][36][37]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl pH 8.0, 15 mM MgCl₂, 5 mM MnCl₂, 200 mM NaCl, 5 mM DTT)

-

ATP (4 mM)

-

NaHCO₃ (50 mM)

-

L-threonine (radiolabeled, e.g., ¹⁴C-L-threonine, for detection)

-

Unmodified tRNA substrate (purified from in vitro transcription)

-

Purified enzymes (e.g., TsaC/Sua5 and TsaD/KEOPS complex)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for human mitochondrial enzymes, 50°C for archaeal enzymes).

-

Quenching and Precipitation: Stop the reaction and precipitate the macromolecules (including the tRNA) using trichloroacetic acid (TCA).

-

Detection: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

Figure 3: Workflow for the in vitro reconstitution of t6A biosynthesis.

Analysis of t6A Modification by HPLC and Mass Spectrometry

These techniques are used to detect and quantify t6A in tRNA samples.[2][5][8][11][19][24][38][39]

-

tRNA Isolation: Isolate total tRNA from cells or tissues.

-

Enzymatic Digestion: Digest the tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS) Analysis: Identify and quantify the nucleosides using an online mass spectrometer. The amount of t6A can be determined relative to the canonical nucleosides.

Filter-Binding Assay for tRNA-Protein Interaction

This assay is used to determine the binding affinity between tRNA and the t6A biosynthesis enzymes.[21][22][40]

-

Radiolabeling of tRNA: Label the tRNA with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: Incubate a constant amount of radiolabeled tRNA with varying concentrations of the protein of interest in a suitable binding buffer.

-

Filtration: Pass the binding reactions through a nitrocellulose filter. Proteins and protein-RNA complexes will bind to the filter, while free RNA will pass through.

-

Quantification: Quantify the amount of radioactivity retained on the filter for each protein concentration.

-

Data Analysis: Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

The discovery and characterization of this compound and its biosynthetic pathway have provided profound insights into the intricate mechanisms that ensure the fidelity of protein synthesis. The universally conserved nature of the core t6A synthesis machinery highlights its fundamental importance across all life. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of RNA biology, biochemistry, and drug development. Further investigation into the regulation of t6A biosynthesis and its role in various diseases holds the promise of new therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 7. HPLC Analysis of tRNA‐Derived Nucleosides [agris.fao.org]

- 8. Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jdc.jefferson.edu [jdc.jefferson.edu]

- 10. In vitro Transcription (IVT) and tRNA Binding Assay [en.bio-protocol.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Purification and In Vitro Transcription of a Transfer RNA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 22. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular basis for t6A modification in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. academic.oup.com [academic.oup.com]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

- 34. biorxiv.org [biorxiv.org]

- 35. researchgate.net [researchgate.net]

- 36. academic.oup.com [academic.oup.com]

- 37. [PDF] In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya | Semantic Scholar [semanticscholar.org]

- 38. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 39. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 40. Filter binding assay - Wikipedia [en.wikipedia.org]

The Critical Role of N6-Threonylcarbamoyladenosine (t6A) in Maintaining Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential post-transcriptional modification of transfer RNA (tRNA) found in all three domains of life: archaea, bacteria, and eukarya, including mitochondria.[1][2][3][4] This complex modification occurs at position 37, immediately 3' to the anticodon, in tRNAs that decode codons starting with adenosine (B11128) (ANN codons).[2][3][5] The presence of t6A is critical for ensuring the accuracy and efficiency of protein synthesis, a process known as translational fidelity.[1][3][6]

The t6A modification plays a pivotal role in stabilizing the codon-anticodon interaction, particularly for weak A-U base pairings at the first position of the codon.[7] It achieves this by pre-organizing the anticodon loop into a conformation that enhances binding to the cognate mRNA codon in the ribosome's A-site.[3][7] This structural stabilization helps to prevent misreading of near-cognate codons and reduces the incidence of frameshift errors during translation.[1][6][8]

Deficiencies in t6A biosynthesis have been linked to a range of severe phenotypes, including growth defects, sensitivity to stress, and protein aggregation.[9][10] In humans, mutations in the genes responsible for t6A synthesis are associated with serious conditions such as Galloway-Mowat syndrome, a rare genetic disorder characterized by early-onset nephrotic syndrome and microcephaly.[11] The critical nature of t6A for cellular function and its involvement in human disease make it a subject of intense research and a potential target for therapeutic intervention.

This technical guide provides an in-depth overview of the function of t6A in translational fidelity, its intricate biosynthesis pathway, and the experimental methodologies used to study this vital tRNA modification.

The Biosynthesis of t6A: A Two-Step Enzymatic Process

The synthesis of t6A is a highly conserved two-step enzymatic process that requires L-threonine, bicarbonate (or CO2), and ATP as substrates.[2][7][12]

Step 1: Synthesis of the Threonylcarbamoyl-Adenylate (TC-AMP) Intermediate

The first step involves the synthesis of an activated intermediate, L-threonylcarbamoyl adenylate (TC-AMP). This reaction is catalyzed by the TsaC/Sua5/YrdC family of enzymes.[1][2][6] These enzymes utilize L-threonine, bicarbonate, and ATP to produce TC-AMP and pyrophosphate.[6][7]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

In the second step, the threonylcarbamoyl group from TC-AMP is transferred to the N6 position of adenosine at position 37 (A37) of the target tRNA. This transfer is catalyzed by a second family of enzymes, TsaD/Kae1/Qri7, which often function as part of larger protein complexes.[1][2][6] The composition of these complexes varies across the different domains of life:

-

Bacteria: The transfer is carried out by the TsaBDE complex, which consists of TsaD, TsaB, and the ATPase TsaE.[6][13][14]

-

Archaea and Eukaryotic Cytoplasm: In these organisms, the transfer is catalyzed by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex. The core components of the KEOPS complex include Kae1 (the catalytic subunit), Bud32, Cgi121, and Pcc1.[6][15] In fungi, an additional subunit, Gon7, is also present.[2]

-

Eukaryotic Mitochondria: In mitochondria, the process is simpler, requiring only the nuclear-encoded proteins Sua5/YRDC and Qri7/OSGEPL1, which are imported into the organelle.[1][6]

The Core Function of t6A in Translational Fidelity

The presence of the t6A modification at position 37 is fundamental for accurate and efficient translation of ANN codons. Its primary roles are to enhance codon recognition and prevent frameshifting.

Enhancing Codon Recognition and Stabilizing Codon-Anticodon Pairing

The threonylcarbamoyl moiety of t6A extends from the N6 position of adenine, allowing it to form hydrogen bonds with the first nucleotide of the mRNA codon (the "wobble" position). This interaction stabilizes the otherwise weak A-U base pair that is common at this position for ANN-decoding tRNAs.[7] By pre-organizing the anticodon loop into an optimal conformation for codon binding, t6A ensures a snug fit within the ribosome's decoding center.[3] This enhanced binding affinity helps the ribosome to discriminate more effectively between cognate and near-cognate codons, thereby reducing the rate of missense errors.[1]

Preventing Frameshifting

Ribosomal frameshifting is a programmed or stochastic event where the ribosome shifts its reading frame on the mRNA, leading to the synthesis of an aberrant protein. The t6A modification plays a crucial role in maintaining the correct reading frame.[5][8] By anchoring the tRNA to the codon through the stabilized codon-anticodon interaction, t6A prevents the slippage of the tRNA on the mRNA, which is a primary cause of frameshifting.[8] The absence of t6A has been shown to significantly increase the frequency of +1 frameshifting events.[1]

Quantitative Impact of t6A Deficiency on Translational Fidelity

The absence of t6A has quantifiable consequences on the accuracy of protein synthesis. Studies in yeast and other model organisms have demonstrated a significant increase in translational errors, particularly frameshifting.

| Organism | Genetic Background | Translational Error Type | Quantitative Effect | Reference |

| Saccharomyces cerevisiae | sua5Δ | +1 Frameshifting | Increased frameshifting efficiency | [16] |

| Saccharomyces cerevisiae | kae1Δ | +1 Frameshifting | Increased frameshifting efficiency | [16] |

| HEK293T cells | OSGEPL1 knockout | Missense Errors | Multiple types of amino acid misincorporation detected | [1] |

| Saccharomyces cerevisiae | tcs2Δ, tcs3Δ, etc. | Altered Codon Occupancy | Changes in ribosome occupancy at ANN codons | [17] |

Experimental Protocols for Studying t6A

A variety of experimental techniques are employed to investigate the biosynthesis and function of t6A. Below are detailed methodologies for some of the key experiments.

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and quantitative analysis of modified nucleosides in tRNA.

Methodology:

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest using standard RNA extraction protocols (e.g., Trizol reagent) followed by purification steps to enrich for tRNA, such as size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).[5][6]

-

tRNA Hydrolysis: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase. This enzymatic digestion breaks the phosphodiester bonds and removes the phosphate (B84403) groups.[5][6]

-

HPLC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile).[5][6]

-

Mass Spectrometry Detection: The eluent from the HPLC is directly coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of t6A and other modified nucleosides based on their unique mass-to-charge ratios and fragmentation patterns.[4][5][6]

-

Quantification: The amount of t6A can be quantified by comparing its peak area to that of an internal standard or by using a standard curve generated with a known amount of purified t6A.[6]

In Vitro Reconstitution of t6A Biosynthesis

This assay allows for the detailed biochemical characterization of the enzymes involved in t6A synthesis.

Methodology:

-

Protein Expression and Purification: Overexpress and purify the necessary enzymes (e.g., TsaC/Sua5 and the KEOPS complex or TsaBDE) from a suitable expression system, such as E. coli. Affinity tags (e.g., His-tag, GST-tag) are often used to facilitate purification.[8][18]

-

tRNA Substrate Preparation: Prepare an unmodified tRNA substrate that is a known target for t6A modification (e.g., tRNALys(UUU)). This can be done by in vitro transcription using T7 RNA polymerase or by isolating tRNA from a mutant strain lacking a key t6A synthesis enzyme.[8]

-

In Vitro Reaction: Set up a reaction mixture containing the purified enzymes, the tRNA substrate, L-threonine (often radiolabeled, e.g., 14C-threonine, for detection), bicarbonate, ATP, and an appropriate buffer with magnesium ions.[3][8]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for human enzymes).

-

Detection of t6A Formation: The incorporation of the radiolabeled threonylcarbamoyl moiety into the tRNA can be detected by methods such as:

-

TCA Precipitation: Precipitate the tRNA with trichloroacetic acid (TCA), collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.[19]

-

HPLC Analysis: Digest the tRNA to nucleosides and analyze the products by HPLC to detect the formation of radiolabeled t6A.[19]

-

Dual-Luciferase Reporter Assay for Measuring Frameshifting

This reporter-based assay provides a quantitative measure of ribosomal frameshifting efficiency in vivo.

Methodology:

-

Construct Design: Create a dual-luciferase reporter plasmid. This plasmid contains two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a sequence that is prone to frameshifting. The FLuc gene is placed in a different reading frame (e.g., +1) relative to the RLuc gene.[16][20][21]

-

Cell Transfection: Transfect the reporter plasmid into cultured cells (e.g., yeast or human cell lines) that are either wild-type or deficient in a t6A synthesis gene.

-

Cell Lysis and Luciferase Assay: After a period of expression, lyse the cells and measure the activities of both RLuc and FLuc sequentially using a luminometer and specific substrates for each luciferase.[16][20]

-

Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of FLuc activity to RLuc activity. This ratio is then typically normalized to a control construct where both luciferases are in the same reading frame to determine the percentage of ribosomes that have undergone a frameshift.[16][20]

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNAs within a cell at a specific moment. This allows for the global analysis of translation, including the identification of ribosome pausing sites and the measurement of codon occupancy.

Methodology:

-

Ribosome Stalling and Cell Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to stall ribosomes on the mRNA. Lyse the cells under conditions that preserve the ribosome-mRNA complexes.[12]

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by the ribosomes. This results in "ribosome footprints," which are typically 28-30 nucleotides in length.[12]

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes, usually by ultracentrifugation through a sucrose (B13894) gradient.

-

Footprint RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints).

-

Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library suitable for high-throughput sequencing. This involves ligation of adapters to the RNA fragments, reverse transcription, and PCR amplification.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at each codon provides a measure of ribosome occupancy. By comparing the ribosome profiles of wild-type and t6A-deficient cells, one can identify changes in codon-specific translation rates and ribosome pausing.[7]

Conclusion and Future Directions

The this compound (t6A) modification is a cornerstone of translational fidelity, playing an indispensable role in accurate codon recognition and the maintenance of the translational reading frame. Its universal presence across all domains of life underscores its fundamental importance to cellular function. The intricate, multi-step biosynthesis pathway of t6A, involving highly conserved enzyme families, highlights the evolutionary pressure to maintain this crucial modification.

Defects in t6A synthesis lead to a cascade of cellular problems, from increased translational errors to severe disease phenotypes in humans. This makes the t6A biosynthesis pathway a compelling area of study for understanding basic cellular processes and for the development of novel therapeutic strategies. For instance, targeting the bacterial-specific components of the t6A synthesis machinery, such as the TsaBDE complex, could represent a novel approach for the development of antibiotics.

Future research will likely focus on further elucidating the regulatory mechanisms that control t6A levels in response to different cellular conditions and stresses. A deeper understanding of how t6A deficiency leads to specific disease pathologies will also be a critical area of investigation. The continued development and application of advanced techniques, such as quantitative mass spectrometry and ribosome profiling, will be instrumental in unraveling the full spectrum of t6A's influence on the proteome and its impact on human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Yeast Resource Center (YRC) - Tandem Affinity Purification (TAP) Protocol (Page 1) [yeastrc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. www2.tulane.edu [www2.tulane.edu]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RiboToolkit: an integrated platform for analysis and annotation of ribosome profiling data to decode mRNA translation at codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of codon-specific translation by ribosome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Translational Maintenance of Frame: Mutants of Saccharomyces Cerevisiae with Altered -1 Ribosomal Frameshifting Efficiences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Global translational impacts of the loss of the tRNA modification t6A in yeast [microbialcell.com]

- 18. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pathogenic missense protein variants affect different functional pathways and proteomic features than healthy population variants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the N6-Threonylcarbamoyladenosine (t6A) Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode ANN codons.[1][2][3] This modification is critical for maintaining translational fidelity by enhancing codon-anticodon pairing and preventing frameshifting.[4][5][6] In bacteria, the biosynthesis of t6A is a two-step process catalyzed by a suite of four primary proteins: TsaC, TsaD, TsaB, and TsaE.[1][2][3] The essentiality of this pathway in most bacteria, coupled with the bacterial-specific nature of some of its components, establishes it as a promising target for the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, key enzymatic players, quantitative data, and experimental methodologies related to the bacterial t6A biosynthesis pathway.

The t6A Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of t6A in bacteria proceeds through two major enzymatic steps, involving the initial synthesis of a key intermediate followed by its transfer to the target tRNA.

Step 1: Synthesis of L-Threonylcarbamoyl-AMP (TC-AMP)

The first step is catalyzed by the TsaC protein (also known as YrdC in E. coli).[7][8] TsaC utilizes L-threonine, bicarbonate (HCO3-)/CO2, and ATP to produce the unstable intermediate, L-threonylcarbamoyl adenylate (TC-AMP), and pyrophosphate (PPi).[1][7][8] This reaction activates the threonylcarbamoyl moiety for subsequent transfer. TC-AMP is a highly labile intermediate with a half-life of approximately 3.5 minutes under physiological conditions.[7]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

The second step involves a multi-protein complex that transfers the threonylcarbamoyl group from TC-AMP to the N6-amino group of adenosine (B11128) at position 37 (A37) of the target tRNA.[8][9][10] This transfer is carried out by the TsaD protein (the primary catalyst) in concert with TsaB and TsaE.[9][10]

-

TsaD (YgjD in E. coli) : The catalytic subunit responsible for the transfer of the threonylcarbamoyl moiety.[11][12]

-

TsaB (YeaZ in E. coli) : A paralog of TsaD that has lost its catalytic activity but is essential for forming a stable complex with TsaD.[9] Structural studies have shown that TsaB and TsaD form a heterodimeric complex (TsaBD), which serves as the minimal platform for tRNA binding.[1][3][9] In some bacteria like Thermotoga maritima, this further dimerizes to form a TsaB2D2 complex.[1][3]

-

TsaE (YjeE in E. coli) : An ATPase that is crucial for the catalytic cycle.[1][9] TsaE binds to the TsaBD complex in an ATP-dependent manner.[11][12] While the transfer of the TC-moiety can occur for a single cycle without ATP hydrolysis, the TsaE-mediated ATPase activity is required for multiple turnovers, likely to facilitate product (t6A-modified tRNA) release and reset the enzyme complex for the next reaction.[1][3][13]

The overall pathway can be visualized as a coordinated molecular assembly line, ensuring the efficient and accurate modification of tRNA.

Signaling Pathways and Logical Relationships

The logical flow of the t6A biosynthesis pathway and the interactions between its components can be represented as follows:

Caption: Bacterial t6A biosynthesis pathway.

Quantitative Data

Quantitative analysis of the t6A biosynthesis pathway provides insights into enzyme efficiency and substrate specificity. The following tables summarize available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters for TsaC (TC-AMP Synthesis)

| Enzyme Source | Substrate | Km (µM) | kcat/KM (M-1s-1) | Reference |

| Thermotoga maritima TsaC2 | L-Threonine | 12.1 | 1460 | [14] |

| Thermotoga maritima TsaC2 | L-Hydroxynorvaline | 129.4 | 162 | [14] |

| Escherichia coli TsaC | L-Threonine | - | ~2x higher than Serine | [15] |

| Escherichia coli TsaC | L-Serine | - | - | [15] |

| Escherichia coli TsaC | L-Hydroxynorvaline | - | ~2x lower than Threonine | [15] |

Note: A direct comparison of kcat/KM values suggests TsaC has a strong preference for its cognate substrate, L-threonine.

Table 2: Inhibition of t6A Synthesis

| Enzyme System | Inhibitor | IC50 (µM) | Notes | Reference |

| In vitro reconstituted E. coli system | Phosphonate intermediate mimic | 1.3 | Competitive inhibitor that binds to the TsaBD active site. | [13] |

Experimental Protocols

Detailed methodologies are crucial for studying the t6A biosynthesis pathway. Below are protocols for protein purification and in vitro reconstitution of the pathway.

Overexpression and Purification of Tsa Proteins

This protocol is a generalized procedure based on methodologies described for E. coli and T. maritima proteins.[1][14]

-

Gene Cloning and Expression Vector:

-

Clone the genes encoding TsaB, TsaC, TsaD, and TsaE into an expression vector (e.g., pET series) with a hexahistidine (6xHis) tag for affinity purification.

-

Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3) or C41).

-

-

Protein Expression:

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors).

-

Lyse the cells by sonication or using a high-pressure homogenizer on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer (lysis buffer containing 250-500 mM imidazole).

-

-

Size-Exclusion Chromatography (Optional but Recommended):

-

For higher purity, subject the eluted protein to size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75 or 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT).

-

Collect fractions containing the purified protein, pool them, and concentrate as needed.

-

-

Protein Verification and Storage:

-

Verify protein purity and size by SDS-PAGE.

-

Measure protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified proteins in aliquots at -80°C.

-

In Vitro Reconstitution of t6A Biosynthesis

This protocol describes a radiochemical incorporation assay to monitor the formation of t6A-modified tRNA.[1][5]

-

Preparation of tRNA Substrate:

-

Prepare unmodified tRNA substrate (e.g., tRNALysUUU) by in vitro transcription using T7 RNA polymerase from a linearized plasmid template.

-

Alternatively, purify t6A-deficient tRNA from a bacterial strain lacking a key t6A biosynthesis gene (e.g., a tsaC knockout).

-

-

Reaction Mixture Setup:

-

In a final volume of 50 µL, combine the following components in a microcentrifuge tube:

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

Salts: 300 mM KCl, 20 mM MgCl2

-

Reducing Agent: 5 mM DTT

-

Substrates:

-

2 mM ATP

-

50 mM NaHCO3

-

50 µM L-[U-14C]-threonine (specific activity ~100,000 DPM/assay)

-

-

tRNA: 20 µM of unmodified tRNA substrate

-

Enzymes: 1-10 µM each of purified TsaB, TsaC, TsaD, and TsaE

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzymes.

-

Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for E. coli enzymes, 60°C for T. maritima enzymes) for 1 hour.

-

-

Precipitation and Filtration:

-

Stop the reaction and precipitate the RNA by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for at least 10-30 minutes.

-

Collect the precipitate by vacuum filtration through a glass microfiber filter.

-

Wash the filter with 5% TCA followed by ethanol (B145695) to remove unincorporated radiolabeled threonine.

-

-

Quantification:

-

Dry the filter and place it in a scintillation vial with a suitable scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of t6A-modified tRNA formed.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the t6A pathway in vitro.

Caption: Workflow for in vitro t6A biosynthesis assay.

Conclusion and Future Directions

The bacterial this compound biosynthesis pathway is a fundamental process essential for translational accuracy. The elucidation of its key enzymes and their mechanisms has provided a solid foundation for further investigation. For drug development professionals, the bacterial specificity of TsaB and TsaE, combined with the pathway's essentiality, makes it an attractive target for novel antibiotics. Future research should focus on high-throughput screening for inhibitors of this pathway, detailed structural analysis of the entire multi-enzyme complex with tRNA, and further characterization of the regulatory mechanisms that govern t6A biosynthesis in vivo.

References

- 1. Structure and mechanism of a bacterial t6A biosynthesis system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of threonylcarbamoyl adenosine (t6A), a universal tRNA nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of a bacterial t6A biosynthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA" by Cassandra Mae Harker [pdxscholar.library.pdx.edu]

- 15. researchgate.net [researchgate.net]

The Critical Role of N6-Threonylcarbamoyladenosine (t6A) in Ensuring tRNA Stability and Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved post-transcriptional modification found at position 37 of tRNAs that decode codons starting with adenosine. This complex modification plays a pivotal role in maintaining the structural integrity of the anticodon loop, thereby ensuring the stability of the tRNA molecule. Its presence is critical for promoting accurate codon-anticodon pairing, preventing frameshift errors during translation, and maintaining overall protein homeostasis. Dysregulation of t6A biosynthesis has been implicated in a range of human diseases, including mitochondrial disorders and neurological syndromes, making the enzymes of its biosynthetic pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the multifaceted role of t6A in tRNA stability, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways.

Introduction: The Significance of tRNA Modifications

Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function of tRNAs is exquisitely regulated by a vast array of over 100 distinct post-transcriptional modifications.[1][2] These modifications are crucial for ensuring the correct folding, stability, and function of tRNA molecules.[1][3] Among these, the this compound (t6A) modification, located at position 37 (A37) in the anticodon loop of tRNAs that recognize ANN codons, is one of the most critical and universally conserved modifications across all three domains of life.[1][2][4]

The t6A modification is a complex moiety synthesized from L-threonine, bicarbonate, and ATP.[1][5] Its presence is fundamental for stabilizing the anticodon loop structure, which in turn enhances the fidelity of codon recognition and the overall efficiency of translation.[1][4][6] The absence of t6A has been shown to lead to severe growth defects, impaired protein homeostasis, and has been linked to several human diseases, including Galloway-Mowat syndrome.[1][5][6][7] This guide delves into the technical details of t6A's role in tRNA stability, providing researchers and drug development professionals with a comprehensive resource on its biosynthesis, function, and methods of study.

The Role of t6A in tRNA Structure and Stability

The t6A modification at position 37 of tRNA plays a crucial role in stabilizing the three-dimensional structure of the anticodon loop. This stabilization is achieved through several mechanisms:

-

Enhanced Stacking Interactions: The threonylcarbamoyl group of t6A extends the planar surface of the adenine (B156593) base, promoting stronger stacking interactions with the adjacent bases in the anticodon loop. This enhanced stacking contributes to a more rigid and pre-ordered anticodon conformation, which is optimal for codon binding.[6]

-

Prevention of Intraloop Base Pairing: The bulky t6A modification prevents the formation of an aberrant Watson-Crick base pair between U33 and A37 within the anticodon loop.[4][6] This ensures that the anticodon is in an open and accessible conformation for interacting with the mRNA codon on the ribosome.

The structural integrity imparted by t6A directly impacts the stability of the tRNA molecule, making it less susceptible to degradation by cellular ribonucleases. Depletion of t6A has been shown to interfere with protein homeostasis, which can trigger cellular stress responses and affect cell viability.[1][6][9]

Quantitative Data on the Impact of t6A

The following tables summarize the available quantitative data on the impact of t6A and related modifications on tRNA function.

Table 1: Kinetic Parameters of t6A Biosynthesis Enzymes

This table presents the kinetic parameters for the enzymes from Thermotoga maritima involved in the synthesis of t6A and the related modification hn6A (hydroxynorvalylcarbamoyl adenosine). The data indicates a strong preference for L-threonine, the substrate for t6A synthesis.

| Substrate | Km (μM) | Vmax (μM/min) | kcat/Km (μM-1s-1) |

| L-Threonine | 12.1 | ~0.26 - 0.31 | 1460 |

| L-Hydroxynorvaline | 129.4 | ~0.26 - 0.31 | 162 |

| Data from Harker et al. (2025) for T. maritima tRNAThr UGU.[10][11] |

Table 2: Impact of tRNA Modifications on Thermal Stability

While specific data for the incremental change in melting temperature (Tm) due to t6A is not available, studies on other tRNA modifications demonstrate their significant contribution to thermal stability.

| tRNA Modification | Organism | Change in Tm (°C) |

| m5s2U54 | Thermophilic bacteria | > +3 |

| Data from Watanabe et al. (1976) and Davanloo et al. (1979) as cited in Lorenz et al. (2017).[8] |

Table 3: Codon Occupancy Rates in the Absence of t6A

Ribosome profiling data from Saccharomyces cerevisiae lacking the t6A modification reveals changes in the speed of translation at specific codons, indicating the role of t6A in optimizing elongation rates. The absence of t6A generally leads to slower decoding of ANN codons.

| Codon | Change in A-site Occupancy (t6A-deficient vs. Wild-type) |

| ANN Codons | Increased occupancy, indicating slower translation |

| Qualitative summary from the findings of Thiaville et al. (2015).[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of t6A in tRNA stability and function.

tRNA Isolation and Purification

Objective: To isolate total tRNA from cells for subsequent analysis.

Protocol:

-

Cell Lysis: Harvest cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2). Lyse the cells using a suitable method such as sonication or French press.

-

Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) to the cell lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase contains the total RNA.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Incubate at -20°C for at least 1 hour.

-

tRNA Enrichment: Pellet the total RNA by centrifugation. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA (rRNA, mRNA). Centrifuge to pellet the high molecular weight RNA, and precipitate the tRNA from the supernatant with ethanol.

-

Quantification and Quality Control: Resuspend the final tRNA pellet in RNase-free water. Determine the concentration and purity by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0). Assess the integrity of the tRNA by running an aliquot on a denaturing polyacrylamide gel.

In Vitro tRNA t6A Modification Assay

Objective: To reconstitute the t6A modification on an unmodified tRNA substrate in vitro.

Protocol:

-

Reaction Mixture Preparation: In a final volume of 50 µL, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 15 mM MgCl2, 5 mM DTT):

-

Unmodified tRNA substrate (e.g., in vitro transcribed tRNA): 2 µM

-

Purified t6A biosynthesis enzymes (e.g., TsaC/Sua5 and TsaD/Kae1/KEOPS complex): 1-5 µM

-

ATP: 4 mM

-

L-threonine (can be radiolabeled, e.g., 14C-L-threonine for detection): 100 µM

-

Sodium bicarbonate (NaHCO3): 50 mM

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for E. coli enzymes) for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction and Precipitation: Stop the reaction by adding an equal volume of acid phenol:chloroform. Precipitate the tRNA from the aqueous phase using ethanol.

-

Analysis of Modification: The incorporation of the t6A modification can be analyzed by various methods, including:

-

Radiolabel Detection: If radiolabeled L-threonine was used, the amount of incorporated radioactivity can be measured by scintillation counting of the precipitated tRNA.

-

Mass Spectrometry: The modified tRNA can be digested into nucleosides and analyzed by LC-MS/MS to detect the presence of t6A.

-

Thin-Layer Chromatography (TLC): The tRNA can be digested to nucleosides, and the radiolabeled t6A can be separated and visualized by 2D-TLC and autoradiography.

-

tRNA Stability Assay using Northern Blotting

Objective: To assess the degradation rate of a specific tRNA in vivo or in vitro.

Protocol:

-

Experimental Setup:

-

In vivo: Treat cells with a transcription inhibitor (e.g., rifampicin (B610482) for bacteria) to halt new tRNA synthesis. Collect cell samples at different time points after treatment.

-

In vitro: Incubate purified tRNA with a cell extract or a purified ribonuclease. Collect samples at different time points.

-

-

RNA Extraction: Extract total RNA from the collected samples as described in Protocol 4.1.

-

Denaturing PAGE: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10% acrylamide, 8 M urea).

-

Northern Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

-

Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to the specific tRNA of interest. A probe for a stable RNA (e.g., 5S rRNA) should be used as a loading control.

-

Detection and Quantification: Detect the hybridized probe using an appropriate method (e.g., autoradiography for radiolabeled probes, chemiluminescence for non-radioactive probes). Quantify the band intensities for the target tRNA and the loading control at each time point.

-

Data Analysis: Normalize the intensity of the target tRNA band to the loading control band for each time point. Plot the normalized intensity versus time to determine the degradation rate of the tRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to t6A.

Biosynthesis of t6A

The biosynthesis of t6A is a two-step enzymatic process that varies slightly across the different domains of life.

Caption: Biosynthesis of t6A in different domains of life.

Experimental Workflow for tRNA Stability Analysis

This diagram outlines the general workflow for assessing tRNA stability.

References

- 1. Effect of threonylcarbamoyl modification (t6A) in yeast tRNA Arg III on codon-anticodon and anticodon-anticodon interactions. A thermodynamic and kinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Biology of tRNA t6A Modification and Hypermodifications-Biogenesis and Disease Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 11. "Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA" by Cassandra Mae Harker [pdxscholar.library.pdx.edu]

- 12. researchgate.net [researchgate.net]

The Enzymatic Machinery of N6-Threonylcarbamoyladenosine (t6A) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons starting with adenine (B156593) (ANN codons). This hypermodified nucleoside plays a critical role in ensuring translational fidelity by promoting proper codon-anticodon pairing and preventing frameshift errors. The intricate and highly regulated biosynthesis of t6A is orchestrated by a set of enzymes that, while functionally conserved, exhibit fascinating diversity across the three domains of life: Bacteria, Archaea, and Eukarya. This technical guide provides an in-depth exploration of the core enzymes involved in t6A synthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. Understanding the molecular intricacies of this pathway is paramount for researchers in molecular biology, genetics, and drug development, as defects in t6A synthesis are linked to various diseases, and its essentiality in many pathogens makes it a promising target for novel antimicrobial agents.

Core Enzymes and the t6A Synthesis Pathway

The biosynthesis of t6A is a two-step enzymatic process. The first step involves the synthesis of an activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), from L-threonine, bicarbonate (or CO2), and ATP. This reaction is catalyzed by the TsaC/Sua5 family of enzymes. In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine (B11128) at position 37 (A37) of the target tRNA. This transfer is carried out by the TsaD/Kae1/Qri7 family of enzymes, which function as part of larger protein complexes in Bacteria, Archaea, and the eukaryotic cytoplasm.

Step 1: Synthesis of Threonylcarbamoyl-AMP (TC-AMP)

The synthesis of the TC-AMP intermediate is a critical ATP-dependent reaction catalyzed by the universally conserved TsaC/Sua5 protein family. In bacteria, the enzyme is typically denoted as TsaC (encoded by the yrdC gene in E. coli), while in archaea and eukaryotes, it is known as Sua5.[1][2] These enzymes utilize L-threonine, bicarbonate, and ATP to produce TC-AMP and pyrophosphate (PPi).[3][4] The reaction proceeds through the formation of a carboxy-threonine intermediate, which is then adenylated by ATP.[5]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

The second step, the transfer of the threonylcarbamoyl group from TC-AMP to A37 of the tRNA, is where the enzymatic machinery diversifies across the domains of life. This step is catalyzed by the TsaD/Kae1/Qri7 protein family, which are members of the ASKHA (acetate and sugar kinases/Hsp70/actin) superfamily of ATPases.

-

In Bacteria: The transfer is mediated by a complex composed of TsaD (e.g., YgjD in E. coli), TsaB (e.g., YeaZ in E. coli), and TsaE (e.g., YjeE in E. coli).[6] The TsaBDE complex forms a stable platform for tRNA binding and catalysis.[7][8] TsaD is the catalytic subunit, while TsaB acts as a scaffold protein, and TsaE, an ATPase, is thought to be involved in product release and recycling of the complex for multiple turnovers.[7][8]

-

In Archaea and Eukaryotic Cytoplasm: The transfer is catalyzed by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex.[9][10] The core KEOPS complex is composed of Kae1 (the TsaD homolog), Bud32 (a protein kinase), Pcc1, and Cgi121.[3][11] In fungi and metazoa, a fifth subunit, Gon7, is also present.[3] Kae1 is the catalytic subunit, while the other subunits play roles in tRNA binding, complex stability, and regulation.[12][13]

-

In Eukaryotic Mitochondria: The t6A synthesis pathway is simplified. It involves the Sua5 homolog (YRDC in humans) and a mitochondrial-specific TsaD homolog called Qri7 (OSGEPL1 in humans).[4][14] Qri7 is believed to function as a homodimer and does not require the extensive set of accessory proteins found in the cytoplasmic KEOPS complex.[4]

Quantitative Data on t6A Synthesis Enzymes

The following tables summarize the available quantitative data on the enzymes involved in t6A synthesis.

Table 1: Kinetic Parameters of TsaC/Sua5 Enzymes

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

| TsaC | Thermotoga maritima | L-threonine | 12.1 | 0.0177 | 0.00146 | [15] |

| TsaC | Thermotoga maritima | L-hydroxynorvaline | 129.4 | 0.0021 | 0.0000162 | [15] |

Table 2: Stoichiometry of t6A Synthesis Complexes

| Complex | Domain | Subunits | Stoichiometry | Reference |

| TsaBDE | Bacteria | TsaB, TsaD, TsaE | 2:2:2 | [7][16] |

| KEOPS | Archaea | Kae1, Bud32, Pcc1, Cgi121 | 2:2:2:2 | [17] |

| KEOPS | Eukarya (yeast) | Kae1, Bud32, Pcc1, Cgi121, Gon7 | 1:1:1:1:1 | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study t6A synthesis. These are intended as a guide to the principles of the assays; for detailed, step-by-step protocols, it is recommended to consult the cited primary literature.

In Vitro Reconstitution of t6A Synthesis

This assay is the gold standard for demonstrating the enzymatic activity of the t6A synthesis machinery. It involves combining purified enzymes, tRNA substrate, and the necessary small molecules to recapitulate the synthesis reaction in a test tube.

Principle: The incorporation of a radiolabeled substrate, typically [14C]-L-threonine, into the tRNA is measured.

Outline of the Protocol: [5][6][12]

-

Protein Expression and Purification: The genes encoding the t6A synthesis enzymes (e.g., TsaC, TsaB, TsaD, TsaE for the bacterial system, or Sua5 and the KEOPS subunits for the archaeal/eukaryotic system) are cloned into expression vectors and the proteins are overexpressed in a suitable host, typically E. coli. The proteins are then purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

tRNA Substrate Preparation: An unmodified tRNA substrate that is known to be a target for t6A modification (e.g., tRNALys(UUU)) is prepared by in vitro transcription using T7 RNA polymerase or is purified from a mutant strain lacking the t6A modification enzymes.

-

Reaction Setup: A typical reaction mixture (50 µL) contains:

-

Purified enzymes (1-5 µM each)

-

tRNA substrate (2 µM)

-

[14C]-L-threonine (e.g., 18.2 µM, with a specific activity of ~55 Ci/mol)

-

ATP (1 mM)

-

MgCl2 (5 mM)

-

Bicarbonate (50 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: The reaction is incubated at an appropriate temperature (e.g., 37°C for bacterial systems, higher for thermophilic archaea) for a defined period (e.g., 30-60 minutes).

-

Quantification of Incorporation:

-

The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).

-

The precipitated tRNA is collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

HPLC and LC-MS/MS Analysis of t6A

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of modified nucleosides, including t6A.

Principle: tRNA is enzymatically digested into its constituent nucleosides, which are then separated by HPLC and identified and quantified by their retention time, UV absorbance, and mass-to-charge ratio.

Outline of the Protocol: [3][7][10]

-

tRNA Isolation and Digestion: Total tRNA is isolated from cells. The purified tRNA is then completely digested to nucleosides using a cocktail of enzymes, typically nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: The resulting nucleoside mixture is injected onto a reverse-phase HPLC column (e.g., a C18 column). The nucleosides are separated using a gradient of a suitable mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

Detection and Quantification:

-

HPLC with UV detection: The eluting nucleosides are detected by their UV absorbance at 260 nm. The amount of t6A can be quantified by comparing the peak area to that of a known standard.

-

LC-MS/MS: For more sensitive and specific detection, the HPLC is coupled to a mass spectrometer. The nucleosides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is determined. For quantitative analysis, the mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific parent-fragment ion transitions for t6A are monitored.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is used to study the interaction between proteins and nucleic acids, in this case, the binding of the t6A synthesis enzymes to their tRNA substrates.

Principle: A protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA.

Outline of the Protocol: [5][18][19]

-

Probe Labeling: The tRNA substrate is labeled, typically with a radioactive isotope (e.g., 32P) at the 5' or 3' end, or with a fluorescent dye.

-

Binding Reaction: The labeled tRNA probe is incubated with varying concentrations of the purified t6A synthesis enzyme or complex in a suitable binding buffer.

-

Electrophoresis: The binding reactions are loaded onto a native polyacrylamide or agarose gel and subjected to electrophoresis.

-

Detection: The positions of the free and protein-bound tRNA are visualized by autoradiography (for radiolabeled probes) or fluorescence imaging. The fraction of bound tRNA can be quantified to determine binding affinities.

Signaling Pathways and Logical Relationships

The regulation of t6A synthesis is not yet fully understood, but it is clear that the presence of this modification is critical for cellular homeostasis. In yeast, the absence of t6A has been shown to impact the general amino acid control (GAAC) system and the Target of Rapamycin (TOR) pathway, suggesting a link between tRNA modification status and cellular stress responses and growth regulation.[20][21] The essentiality of the t6A synthesis pathway in many bacteria underscores its importance for fundamental cellular processes.[1]

Visualizations

t6A Synthesis Pathway

Caption: Overview of the two-step t6A synthesis pathway across different domains of life.

Experimental Workflow for In Vitro t6A Synthesis Assay

Caption: A typical experimental workflow for an in vitro t6A synthesis assay using radiolabeling.

Conclusion

The biosynthesis of t6A is a fundamental and highly conserved cellular process with critical implications for translational accuracy and fidelity. The enzymes responsible for this intricate modification, the TsaC/Sua5 and TsaD/Kae1/Qri7 families and their associated partners, represent a fascinating example of evolutionary conservation and divergence. While significant progress has been made in identifying the key players and elucidating the core biochemical reactions, many questions remain, particularly concerning the regulation of the t6A synthesis pathway and the precise molecular mechanisms of tRNA recognition and catalysis by the multi-subunit complexes. Continued research in this area will not only deepen our understanding of the fundamental principles of gene expression but also holds the potential to unveil novel therapeutic strategies against a range of human diseases and infectious agents.

References

- 1. The universal YrdC/Sua5 family is required for the formation of threonylcarbamoyladenosine in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sua5 Protein Is Essential for Normal Translational Regulation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 5. Electrophoretic Mobility Shift Assay (EMSA) and Microscale Thermophoresis (MST) Methods to Measure Interactions Between tRNAs and Their Modifying Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. scispace.com [scispace.com]

- 10. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]

- 11. Structures of KEOPS bound to tRNA reveal functional roles of the kinase Bud32 | Semantic Scholar [semanticscholar.org]

- 12. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Frontiers | The universal Sua5/TsaC family evolved different mechanisms for the synthesis of a key tRNA modification [frontiersin.org]

- 18. Electrophoretic mobility shift assays (EMSAs) for in vitro detection of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Global translational impacts of the loss of the tRNA modification t6A in yeast [microbialcell.com]

- 21. Global translational impacts of the loss of the tRNA modification t6A in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Localization of N6-Threonylcarbamoyladenosine (t6A)

Abstract

This compound (t6A) is a universally conserved and essential post-transcriptional modification of transfer RNA (tRNA) found across all three domains of life: Bacteria, Archaea, and Eukarya. Located at position 37, adjacent to the anticodon of tRNAs that decode ANN codons (where N can be any nucleotide), t6A plays a critical role in maintaining translational fidelity and efficiency. Its presence is crucial for accurate codon recognition, stabilizing the codon-anticodon interaction, and preventing frameshift errors during protein synthesis. The biosynthesis of t6A is a complex enzymatic process that varies between different organisms and cellular compartments. This technical guide provides a comprehensive overview of the cellular localization of t6A, detailing the enzymes involved in its synthesis, its distribution within the cell, and the experimental methodologies used to determine its location.

Introduction to this compound (t6A)

This compound is a hypermodified adenosine (B11128) derivative characterized by the attachment of a threonylcarbamoyl moiety to the N6 position of adenine. This modification is found on a specific subset of tRNAs, namely those responsible for translating codons with an adenosine in the first position. The bulky and chemically complex nature of the t6A modification is thought to contribute to its function by providing structural rigidity to the anticodon loop of the tRNA, thereby ensuring proper alignment with the messenger RNA (mRNA) codon on the ribosome.

The functional significance of t6A is underscored by the fact that its absence can lead to severe growth defects and loss of translational fidelity. In humans, mutations in the enzymes responsible for t6A biosynthesis have been linked to various diseases. Understanding the cellular localization of t6A is therefore fundamental to elucidating its role in cellular physiology and pathology.

Biosynthesis of t6A: A Compartmentalized Process

The synthesis of t6A is a two-step enzymatic reaction. The first step involves the synthesis of an intermediate, threonylcarbamoyl-adenosine monophosphate (TC-AMP), from L-threonine, bicarbonate (or CO2), and ATP. In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the A37 residue of the target tRNA. The enzymatic machinery responsible for these reactions differs between prokaryotes and eukaryotes, as well as between different eukaryotic cellular compartments.

Cytoplasmic and Nuclear Localization

In eukaryotes, the cytoplasmic biosynthesis of t6A is carried out by the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, also known as the EKC (Endopeptidase-like Kinase Chromatin-associated) complex.[1] This multi-subunit complex is composed of Kae1, Bud32, Pcc1, Cgi121, and in eukaryotes, Gon7.[1][2] The Kae1 subunit is the catalytic component that transfers the threonylcarbamoyl group to the tRNA.[2] The initial synthesis of the TC-AMP intermediate is catalyzed by the Sua5 protein.[2][3]

While the primary role of the KEOPS complex in t6A synthesis is associated with cytoplasmic tRNAs, some of its subunits have been implicated in nuclear functions, such as telomere maintenance and transcription.[4][5] This suggests a potential for nuclear localization of the complex or its components, which may be involved in yet-to-be-characterized nuclear aspects of tRNA biology or other functions.

Mitochondrial Localization

Mitochondria, the powerhouses of eukaryotic cells, possess their own set of tRNAs for the translation of mitochondrially encoded proteins. These mitochondrial tRNAs (mt-tRNAs) are also subject to t6A modification. The enzymatic machinery for t6A synthesis in mitochondria is distinct and simpler than its cytoplasmic counterpart. In humans, the synthesis of TC-AMP is carried out by the Sua5 homolog, YrdC, while the transfer of the threonylcarbamoyl group to mt-tRNA is catalyzed by OSGEPL1, a homolog of Kae1.[6][7]

Studies have confirmed that OSGEPL1 is primarily localized to the mitochondria.[8] Its activity is essential for the efficient translation of mitochondrial proteins, and its depletion leads to a significant reduction in t6A levels on mt-tRNAs, resulting in impaired mitochondrial function.[9][10]

Bacterial Localization